molecular formula C9H10BrNOS B600009 2-Bromo-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one CAS No. 10513-26-5

2-Bromo-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one

Cat. No.: B600009
CAS No.: 10513-26-5
M. Wt: 260.149
InChI Key: YWEYODFGGPSBMP-UHFFFAOYSA-N
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Description

2-Bromo-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one is a chemical compound that belongs to the class of benzo[d]thiazoles This compound is characterized by the presence of a bromine atom and two methyl groups attached to a dihydrobenzo[d]thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one typically involves the bromination of 5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one. This can be achieved using bromine or other brominating agents under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low to moderate level to ensure selective bromination.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: Reduction of the bromine atom can lead to the formation of the corresponding hydrogenated compound.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium amide, thiourea, and sodium alkoxide. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or ethanol.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.

Major Products Formed

    Substitution Reactions: Products include various substituted benzo[d]thiazoles depending on the nucleophile used.

    Oxidation Reactions: Products include sulfoxides and sulfones.

    Reduction Reactions: The major product is the hydrogenated benzo[d]thiazole derivative.

Scientific Research Applications

2-Bromo-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one involves its interaction with specific molecular targets. The bromine atom and the thiazole ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-1,4-dimethylbenzene: Similar in structure but lacks the thiazole ring.

    5,5-Dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one: Similar but without the bromine atom.

    2-Bromo-5-methylbenzo[d]thiazole: Similar but with only one methyl group.

Uniqueness

2-Bromo-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one is unique due to the presence of both the bromine atom and two methyl groups on the thiazole ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-bromo-5,5-dimethyl-4,6-dihydro-1,3-benzothiazol-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNOS/c1-9(2)3-5-7(6(12)4-9)13-8(10)11-5/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWEYODFGGPSBMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(=O)C1)SC(=N2)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20735509
Record name 2-Bromo-5,5-dimethyl-5,6-dihydro-1,3-benzothiazol-7(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20735509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10513-26-5
Record name 2-Bromo-5,5-dimethyl-5,6-dihydro-1,3-benzothiazol-7(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20735509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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